3-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol
Beschreibung
3-[1-(2-Phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol is a benzodiazole derivative featuring a 2-phenoxyethyl substituent at the benzodiazole nitrogen and a propan-1-ol chain at position 2. Its structure combines aromaticity (benzodiazole and phenoxy groups) with a hydroxyl-terminated aliphatic chain, which may influence solubility and bioavailability.
Eigenschaften
IUPAC Name |
3-[1-(2-phenoxyethyl)benzimidazol-2-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-13-6-11-18-19-16-9-4-5-10-17(16)20(18)12-14-22-15-7-2-1-3-8-15/h1-5,7-10,21H,6,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUELIQRTOLTNFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol typically involves the Ritter reaction. This reaction involves the interaction of dialkyl benzyl carbinols with 3-phenoxypropanenitriles. The reaction is carried out in toluene-sulfuric acid at temperatures ranging from 60 to 70°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzodiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) and chloromethane (CH₃Cl) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Benzodiazole derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The benzodiazole ring can bind to active sites on enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
3-(1-Benzyl-1H-benzimidazol-2-yl)propan-1-ol
- Structure : A benzimidazole core with a benzyl group at position 1 and a propan-1-ol chain at position 2.
- Key Differences: The benzyl group (vs. phenoxyethyl) introduces greater lipophilicity. Molecular weight: 253.31 g/mol (vs. higher for the phenoxyethyl analog).
1-[(1H-1,3-Benzodiazol-2-yl)amino]propan-2-ol
- Structure: A benzodiazole core linked to a propan-2-ol chain via an amino group.
- Key Differences: Substitution at position 2 involves an amino group instead of a direct propanol chain. Molecular weight: 191.23 g/mol. Predicted pKa: 11.82 (indicating basicity from the amino group).
- Applications: Amino-alcohol derivatives are often explored as enzyme inhibitors or receptor ligands.
2-(1H-1,3-Benzodiazol-2-yl)-2-methylpropan-1-ol
- Structure : A branched propan-1-ol chain (2-methyl substitution) attached to the benzodiazole core.
- Key Differences :
- Steric hindrance from the methyl group may reduce conformational flexibility.
- Molecular weight: 190.24 g/mol.
- Predicted boiling point: 411.6°C (higher than linear-chain analogs due to branching).
3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol
- Structure: A triazole ring substituted with hydroxymethyl and propanol groups.
- Key Differences :
- Triazole core (vs. benzodiazole) alters electronic properties and hydrogen-bonding capacity.
- Molecular weight: 157.17 g/mol.
- NMR Distinctive signals at δ7.66 (triazole proton) and δ4.63 (hydroxymethyl).
Biologische Aktivität
The compound 3-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol is a member of the benzodiazole family, which has garnered attention for its diverse biological activities. This article focuses on the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various studies and research findings.
Chemical Structure
The molecular formula of 3-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol is . The structure features a benzodiazole core linked to a phenoxyethyl group and a propanol moiety, which is essential for its biological activities.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymatic Activity : Studies have shown that benzodiazoles can inhibit enzymes involved in cell signaling pathways, affecting processes such as proliferation and apoptosis.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, contributing to its potential neuropharmacological effects.
Antimicrobial Activity
Research indicates that compounds within the benzodiazole class exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to 3-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol showed activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined, showcasing efficacy against resistant strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
Benzodiazole derivatives have been investigated for their anticancer properties. In vitro studies revealed that 3-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol induces apoptosis in cancer cell lines. The compound was shown to activate caspases and downregulate anti-apoptotic proteins.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF7 | 15 |
| A549 | 12 |
Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of benzodiazole compounds. In animal models, treatment with 3-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol demonstrated reduced neuronal damage following ischemic events. Behavioral assessments indicated improved cognitive functions post-treatment.
Case Studies
A notable case study involved the administration of this compound in a rodent model of neurodegeneration. The results indicated significant reductions in markers of oxidative stress and inflammation in brain tissues compared to control groups. These findings suggest that the compound may serve as a candidate for developing therapies for neurodegenerative diseases.
Discussion
The diverse biological activities of 3-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol position it as a promising lead compound for further pharmacological exploration. Its antimicrobial, anticancer, and neuroprotective properties warrant additional studies to elucidate its mechanisms and optimize its therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
